![molecular formula C7H12N4 B2946080 N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine CAS No. 1341890-48-9](/img/structure/B2946080.png)
N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine
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Overview
Description
1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They are not found in nature but have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Molecular Structure Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Chemical Reactions Analysis
1,2,3-Triazoles are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .Physical And Chemical Properties Analysis
1,2,3-Triazoles are usually solid and have a melting point range of 132-143 °C .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They induce broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
Materials Science
1,2,3-triazoles are used in materials science . They have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, are known to act as ligands that stabilize cu (i) ions . This stabilization enhances the catalytic effect in the azide-acetylene cycloaddition .
Mode of Action
The compound interacts with its targets by stabilizing them, thus enhancing their catalytic effect in the azide-acetylene cycloaddition . This interaction results in changes in the reaction environment, allowing for more efficient reactions .
Biochemical Pathways
Similar compounds have been shown to affect the azide-acetylene cycloaddition reaction . This reaction is a key step in the synthesis of various organic compounds, suggesting that the compound could have broad effects on biochemical pathways.
Pharmacokinetics
Similar compounds are known to be soluble in dmso and dmf , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to enhance the catalytic effect in the azide-acetylene cycloaddition , suggesting that the compound could have a similar effect.
Action Environment
The action, efficacy, and stability of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine can be influenced by various environmental factors. For example, similar compounds have been shown to stabilize Cu (I) ions in the reaction environment without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound could also be stable under a variety of environmental conditions.
Future Directions
properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-5-7(9-10-11)4-8-6-2-3-6/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBJBBVQXYDCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine | |
CAS RN |
1341890-48-9 |
Source
|
Record name | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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